BenchChemオンラインストアへようこそ!

(R)-N-Pyrrolidin-3-yl-isonicotinamide

IMPDH Inhibitor Immunosuppression Nucleotide Metabolism

Obtain the chirally defined (R)-enantiomer of N-Pyrrolidin-3-yl-isonicotinamide to ensure reproducible biological data. This scaffold uniquely combines a conformationally restricted pyrrolidine with a metal-chelating isonicotinamide, enabling IMPDH inhibition (Ki ~240 nM) and potent α9α10 nAChR antagonism (IC50=19 nM). Avoid racemic mixtures: only the (R)-configuration guarantees target selectivity and eliminates the uncontrolled variables that compromise potency and PK/PD outcomes.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
Cat. No. B8479602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-Pyrrolidin-3-yl-isonicotinamide
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CNCC1NC(=O)C2=CC=NC=C2
InChIInChI=1S/C10H13N3O/c14-10(8-1-4-11-5-2-8)13-9-3-6-12-7-9/h1-2,4-5,9,12H,3,6-7H2,(H,13,14)/t9-/m1/s1
InChIKeyMQRUNLATNCRAGL-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-N-Pyrrolidin-3-yl-isonicotinamide: A Chiral Pyrrolidine-Isonicotinamide Building Block for Targeted Small Molecule Synthesis and Receptor Interaction Studies


(R)-N-Pyrrolidin-3-yl-isonicotinamide is a chiral small molecule (C₁₀H₁₃N₃O, MW 191.23) featuring a pyrrolidine ring with an (R)-configured stereocenter at the 3-position, linked via an amide bond to an isonicotinamide (pyridine-4-carboxamide) moiety. This compound belongs to the class of 3-substituted pyrrolidine derivatives and is commonly used as a versatile intermediate or scaffold in medicinal chemistry and chemical biology [1]. Its structure combines the conformational constraints of a saturated N-heterocycle with the metal-chelating and hydrogen-bonding capacity of the pyridine carboxamide, making it of interest for the synthesis of targeted inhibitors and receptor ligands [2].

Why a Generic Pyrrolidine or Isonicotinamide Cannot Substitute (R)-N-Pyrrolidin-3-yl-isonicotinamide in Structure-Guided Discovery


The (R)-stereochemistry at the pyrrolidine 3-position is a critical determinant of biological recognition. In analogous 3-substituted pyrrolidine systems, even a single inversion from (R) to (S) configuration can drastically alter binding affinity and selectivity for target proteins, as the spatial orientation of the amide linkage and the pyridine ring dictates the fit within chiral binding pockets [1]. Furthermore, the specific juxtaposition of the pyrrolidine and isonicotinamide pharmacophores enables distinct interaction profiles compared to simple pyridine or pyrrolidine fragments. Substituting with a racemic mixture or an alternative heterocyclic core without rigorous orthogonal validation introduces uncontrolled variables in potency, selectivity, and downstream pharmacokinetic properties, rendering experimental outcomes irreproducible [2].

Quantitative Differentiation of (R)-N-Pyrrolidin-3-yl-isonicotinamide: Head-to-Head Binding and Activity Profiles


IMPDH Inhibition: (R)-N-Pyrrolidin-3-yl-isonicotinamide Exhibits Moderate Affinity Compared to the Clinical Inhibitor Mycophenolic Acid

(R)-N-Pyrrolidin-3-yl-isonicotinamide inhibits inosine-5'-monophosphate dehydrogenase (IMPDH) with Ki values ranging from 240 to 440 nM, depending on substrate conditions [1]. In contrast, mycophenolic acid (MPA), a first-line immunosuppressive drug targeting IMPDH, exhibits significantly higher affinity with Ki values of 11 nM (IMPDH type I) and 6 nM (IMPDH type II) . This 20- to 70-fold difference in potency indicates that the target compound is not a superior IMPDH binder; rather, it may offer a distinct chemical scaffold with different physicochemical and selectivity profiles that could be exploited for applications where high potency is less critical or undesirable.

IMPDH Inhibitor Immunosuppression Nucleotide Metabolism

Antifolate Transporter Interactions: (R)-N-Pyrrolidin-3-yl-isonicotinamide Displays Micromolar Affinity, Contrasting with High-Affinity Clinical Antifolates

In cellular antiproliferative assays, (R)-N-Pyrrolidin-3-yl-isonicotinamide binds to human folate transporters with IC50 values of 839 nM for folate receptor beta (FR-beta) and approximately 1,000 nM for the reduced folate carrier (RFC) and proton-coupled folate transporter (PCFT) [1]. These values are orders of magnitude weaker than those of classical antifolates such as pemetrexed (Ki for RFC ~ 1–5 nM) or methotrexate [2]. The relatively low affinity suggests that the compound may not efficiently utilize the folate transport system for cellular uptake, a potential advantage for avoiding transporter-mediated resistance mechanisms or for targeting non-folate-dependent pathways.

Antifolate Transporter Cancer Chemotherapy

Nicotinic Acetylcholine Receptor (nAChR) α9α10 Antagonism: (R)-N-Pyrrolidin-3-yl-isonicotinamide Shows Nanomolar Potency with Potential Subtype Selectivity

(R)-N-Pyrrolidin-3-yl-isonicotinamide acts as an antagonist at the rat α9α10 nicotinic acetylcholine receptor (nAChR) with an IC50 of 19 nM [1]. In the same assay system, the compound also displayed IC50 values of 109 nM and 140 nM, suggesting some variability or assay-dependent effects. While direct head-to-head comparison with a clinically used α9α10 antagonist is not available, this level of activity places the compound in the same nanomolar range as other pyrrolidine-based nAChR ligands that have been investigated for pain and inflammatory conditions [2]. The (R)-stereochemistry may confer a distinct selectivity profile across nAChR subtypes, which is critical for minimizing off-target effects.

nAChR Antagonist Pain Neuropharmacology

Chiral Integrity and Enantioselective Synthesis: The (R)-Configuration is Essential for Reproducible Biological Activity

The (R)-enantiomer of N-pyrrolidin-3-yl-isonicotinamide is a single, defined stereoisomer, as opposed to the racemic mixture or the (S)-enantiomer [1]. In related pyrrolidine-containing isonicotinamide derivatives, the absolute configuration at the 3-position of the pyrrolidine ring has been shown to critically influence both in vitro potency and in vivo efficacy. For example, in a series of GSK-3β inhibitors, the (R)- and (S)-configured pyrrolidine linkers produced markedly different IC50 values and cellular activities [2]. Therefore, sourcing the (R)-enantiomer as a chemically defined entity ensures that any observed biological activity can be unambiguously attributed to the correct stereoisomer and that subsequent structure-activity relationship (SAR) studies are not confounded by racemic ambiguity.

Chiral Synthesis Stereochemistry Enantioselectivity

Optimal Research and Procurement Scenarios for (R)-N-Pyrrolidin-3-yl-isonicotinamide


Scaffold for Selective IMPDH Inhibitor Development

Given its moderate IMPDH inhibition (Ki ~240–440 nM) [1], (R)-N-Pyrrolidin-3-yl-isonicotinamide serves as a viable starting point for designing novel IMPDH inhibitors with potential advantages over mycophenolic acid. Its distinct chemotype may allow for improved selectivity, reduced gastrointestinal toxicity, or alternative routes of administration. The chiral pyrrolidine core can be further functionalized to optimize binding and pharmacokinetics.

Probe for α9α10 Nicotinic Acetylcholine Receptor Function

With nanomolar antagonist activity at the α9α10 nAChR (IC50 = 19 nM) [1], this compound is a valuable tool for investigating the role of α9α10-containing receptors in pain, inflammation, and auditory function. The (R)-stereoisomer can be used in electrophysiology and behavioral studies to dissect subtype-specific contributions and to validate new therapeutic targets for chronic pain.

Chiral Building Block for Antifolate and Transporter-Targeted Conjugates

The moderate affinity for folate transporters (IC50 = 839–1000 nM) [1] suggests that (R)-N-Pyrrolidin-3-yl-isonicotinamide could be employed as a non-classical antifolate warhead or as a ligand for targeted drug delivery. Its weak interaction with the folate uptake system may help circumvent transporter-mediated resistance mechanisms. The chiral amine functionality allows for facile conjugation to cytotoxic payloads or imaging agents.

Stereochemically Pure Intermediate for Diversified Library Synthesis

The (R)-enantiomer of this pyrrolidine-isonicotinamide scaffold is an ideal building block for generating diverse, stereochemically defined compound libraries [1]. Its reactive secondary amine can be alkylated, acylated, or used in reductive aminations, while the isonicotinamide moiety participates in metal coordination and hydrogen bonding. This enables rapid exploration of chemical space around kinase inhibitors, GPCR ligands, and epigenetic modulators.

Quote Request

Request a Quote for (R)-N-Pyrrolidin-3-yl-isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.